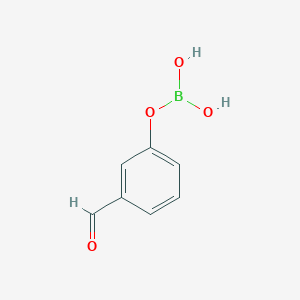![molecular formula C21H16F2O4 B8516789 3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid CAS No. 406728-87-8](/img/structure/B8516789.png)
3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid is an organic compound with the molecular formula C21H16F2O4. It is a derivative of benzoic acid, where two 4-fluorobenzyloxy groups are attached to the 3 and 4 positions of the benzoic acid core. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzoic acid and 4-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Procedure: The 3,4-dihydroxybenzoic acid is reacted with 4-fluorobenzyl bromide under reflux conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A simpler derivative with a single fluorine atom.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains both fluorine and trifluoromethyl groups.
Benzoic acid: The parent compound without any fluorine or benzyloxy groups.
Uniqueness
3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid is unique due to the presence of two 4-fluorobenzyloxy groups, which impart distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and as a valuable tool in biochemical research.
Properties
CAS No. |
406728-87-8 |
|---|---|
Molecular Formula |
C21H16F2O4 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
3,4-bis[(4-fluorophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C21H16F2O4/c22-17-6-1-14(2-7-17)12-26-19-10-5-16(21(24)25)11-20(19)27-13-15-3-8-18(23)9-4-15/h1-11H,12-13H2,(H,24,25) |
InChI Key |
UCYVQCCPNOQKRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)O)OCC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-[4-[(methylsulfonyl)amino]phenyl]-](/img/structure/B8516706.png)





![3-Neopentyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8516765.png)

![2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B8516779.png)





